A Technical Guide to the Spectroscopic Characterization of 5-(4-Methyl-piperazin-1-YL)-indan-1-one
A Technical Guide to the Spectroscopic Characterization of 5-(4-Methyl-piperazin-1-YL)-indan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methyl-piperazin-1-YL)-indan-1-one is a molecule of significant interest in medicinal chemistry, possessing a scaffold that combines the structural features of an indanone and a methylpiperazine moiety. The indanone core is a privileged structure found in numerous biologically active compounds, while the piperazine ring is a common pharmacophore known to modulate physicochemical properties and target interactions. Accurate structural elucidation and characterization of such molecules are paramount for drug discovery and development, ensuring purity, confirming identity, and understanding metabolic fate.
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Methyl-piperazin-1-YL)-indan-1-one, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of spectral features, grounded in the fundamental principles of each technique.
Molecular Structure and Spectroscopic Overview
The structure of 5-(4-Methyl-piperazin-1-YL)-indan-1-one presents several key features that will be interrogated by spectroscopic methods: an aromatic ring, a ketone carbonyl group, aliphatic protons in the five-membered ring, and the N-methylpiperazine substituent. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a detailed structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
2. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters: Key parameters include a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (S/N), and an appropriate relaxation delay to ensure quantitative integration.
3. ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon atom.
-
Acquisition Parameters: A wider spectral width is required (0-220 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is necessary to achieve adequate S/N.
4. 2D NMR Spectroscopy:
-
For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1] These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.
Diagram of the NMR Experimental Workflow:
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of 5-(4-Methyl-piperazin-1-YL)-indan-1-one in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~ 7.6 | d | 1H | H-7 | The proton ortho to the carbonyl group is deshielded. |
| ~ 7.2 | d | 1H | H-6 | Aromatic proton coupled to H-7. |
| ~ 7.0 | s | 1H | H-4 | Aromatic proton with no adjacent protons, appearing as a singlet. |
| ~ 3.2 | t | 4H | Piperazine-H (adjacent to indanone) | Protons on the piperazine ring directly attached to the aromatic system. |
| ~ 3.0 | t | 2H | H-3 | Aliphatic protons adjacent to the carbonyl group. |
| ~ 2.6 | t | 4H | Piperazine-H (adjacent to N-CH₃) | Protons on the piperazine ring adjacent to the methyl group. |
| ~ 2.6 | t | 2H | H-2 | Aliphatic protons coupled to H-3. |
| ~ 2.4 | s | 3H | N-CH₃ | The methyl group on the piperazine nitrogen, appearing as a singlet. |
Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
Expert Insights: The chemical shifts of the piperazine protons can be influenced by the solvent and pH.[2] In this non-polar environment, they are expected in the 2.5-3.5 ppm range. The aromatic protons' splitting pattern provides clear evidence for the substitution pattern on the indanone ring.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~ 205 | C=O | The carbonyl carbon of the ketone is highly deshielded. |
| ~ 155 | C-5 | Aromatic carbon attached to the nitrogen of the piperazine. |
| ~ 148 | C-7a | Quaternary aromatic carbon adjacent to the carbonyl group. |
| ~ 135 | C-7 | Aromatic CH carbon. |
| ~ 127 | C-3a | Quaternary aromatic carbon. |
| ~ 125 | C-6 | Aromatic CH carbon. |
| ~ 115 | C-4 | Aromatic CH carbon. |
| ~ 55 | Piperazine-C (adjacent to indanone) | Carbon atoms of the piperazine ring. |
| ~ 49 | Piperazine-C (adjacent to N-CH₃) | Carbon atoms of the piperazine ring. |
| ~ 46 | N-CH₃ | The methyl carbon on the piperazine nitrogen. |
| ~ 36 | C-3 | Aliphatic carbon adjacent to the carbonyl. |
| ~ 26 | C-2 | Aliphatic carbon. |
Expert Insights: The chemical shift of the carbonyl carbon is highly diagnostic for ketones.[3] The upfield shift of the aromatic carbon C-5 is due to the electron-donating effect of the attached nitrogen atom.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum
Attenuated Total Reflectance (ATR): This is the most common and convenient method for acquiring IR spectra of solid samples.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The final spectrum is a ratio of the sample to the background, plotted as transmittance or absorbance versus wavenumber.[2]
Diagram of the IR Spectroscopy Workflow:
Figure 1. General reaction scheme for the synthesis of 5-(4-Methyl-piperazin-1-YL)-indan-1-one.
